molecular formula C16H13F3N6O B12998912 1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine

1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine

Cat. No.: B12998912
M. Wt: 362.31 g/mol
InChI Key: OUEZZDREXNUKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an imidazo[1,2-a][1,8]naphthyridine core, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a][1,8]naphthyridine core, followed by the introduction of the oxadiazole ring and the trifluoromethyl group. The final step involves the alkylation of the nitrogen atom with N,N-dimethylmethanamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to facilitate the synthesis process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and physical properties.

Scientific Research Applications

1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(8-(1,3,4-Oxadiazol-2-yl)-4-(methyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine
  • 1-(8-(1,3,4-Oxadiazol-2-yl)-4-(fluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine

Uniqueness

1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H13F3N6O

Molecular Weight

362.31 g/mol

IUPAC Name

N,N-dimethyl-1-[8-(1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl]methanamine

InChI

InChI=1S/C16H13F3N6O/c1-24(2)6-9-5-11(16(17,18)19)10-3-4-13-22-12(15-23-20-8-26-15)7-25(13)14(10)21-9/h3-5,7-8H,6H2,1-2H3

InChI Key

OUEZZDREXNUKQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=C2C=CC3=NC(=CN3C2=N1)C4=NN=CO4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.